molecular formula C26H30N2O B14364440 4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) CAS No. 95733-29-2

4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)

Cat. No.: B14364440
CAS No.: 95733-29-2
M. Wt: 386.5 g/mol
InChI Key: RKJDARGYSFWRNY-UHFFFAOYSA-N
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Description

4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of ethene and dimethylaniline groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzaldehyde with N,N-dimethylaniline in the presence of a base, followed by a condensation reaction to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Halogens, sulfonyl chlorides, Lewis acids as catalysts.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Reduced amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe in bioimaging.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its fluorescent properties make it useful in tracking cellular processes and studying molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[2-(4-Bromophenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)
  • 4,4’-[2-(4-Methoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)
  • 4,4’-[2-(4-Chlorophenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)

Uniqueness

4,4’-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline) stands out due to its ethoxy group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

95733-29-2

Molecular Formula

C26H30N2O

Molecular Weight

386.5 g/mol

IUPAC Name

4-[1-[4-(dimethylamino)phenyl]-2-(4-ethoxyphenyl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C26H30N2O/c1-6-29-25-17-7-20(8-18-25)19-26(21-9-13-23(14-10-21)27(2)3)22-11-15-24(16-12-22)28(4)5/h7-19H,6H2,1-5H3

InChI Key

RKJDARGYSFWRNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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